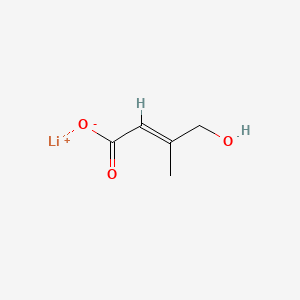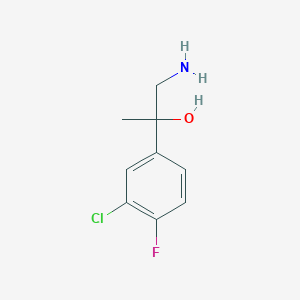
1-Amino-2-(3-chloro-4-fluorophenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-(3-chloro-4-fluorophenyl)propan-2-ol is an organic compound that features a unique combination of amino, chloro, and fluoro functional groups attached to a propanol backbone
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and epichlorohydrin.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Derivatives with different functional groups replacing the amino group.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-(3-chloro-4-fluorophenyl)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Biology: The compound is studied for its potential effects on cellular signaling pathways and its ability to modulate enzyme activity.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Amino-2-(3-chloro-4-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
1-Amino-3-(3-chloro-4-fluorophenyl)propan-2-ol: Similar structure but with a different substitution pattern on the propanol backbone.
1-Amino-2-(3-chloro-4-methylphenyl)propan-2-ol: Similar structure but with a methyl group instead of a fluoro group.
1-Amino-2-(3-chloro-4-bromophenyl)propan-2-ol: Similar structure but with a bromo group instead of a fluoro group.
Uniqueness: 1-Amino-2-(3-chloro-4-fluorophenyl)propan-2-ol is unique due to the presence of both chloro and fluoro groups, which impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and specificity for certain molecular targets, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C9H11ClFNO |
|---|---|
Molekulargewicht |
203.64 g/mol |
IUPAC-Name |
1-amino-2-(3-chloro-4-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-9(13,5-12)6-2-3-8(11)7(10)4-6/h2-4,13H,5,12H2,1H3 |
InChI-Schlüssel |
JDSAVNRTBLPSFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)(C1=CC(=C(C=C1)F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[3-(3-Aminopropoxy)propoxy]methyl}benzene](/img/structure/B13503557.png)
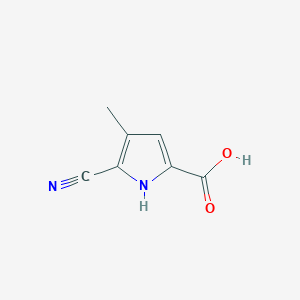
![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine](/img/structure/B13503578.png)

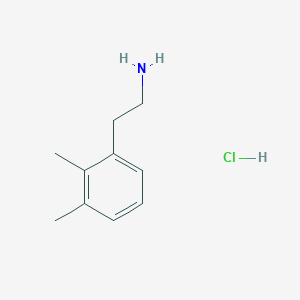
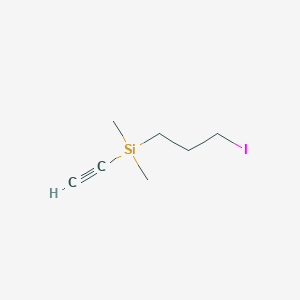
![tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate](/img/structure/B13503608.png)
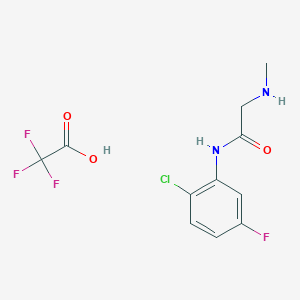
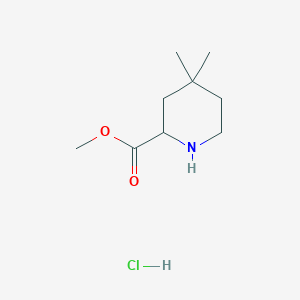
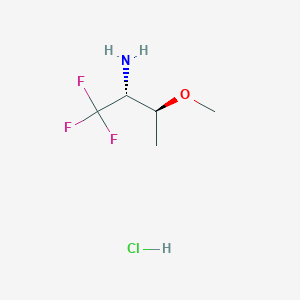
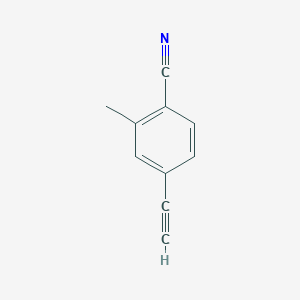
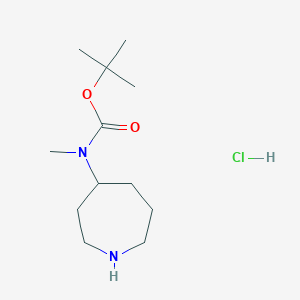
![tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13503653.png)
